molecular formula C7H14ClN3 B1451354 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1185298-43-4

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1451354
CAS No.: 1185298-43-4
M. Wt: 175.66 g/mol
InChI Key: SRANIUDNZXPTQY-UHFFFAOYSA-N
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Description

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring an ethyl group at position 1, methyl groups at positions 3 and 5, and a protonated amine at position 4, stabilized as a hydrochloride salt. The hydrochloride form enhances solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. While its exact molecular formula is debated in the literature (e.g., conflicting Hill notations in and ), its structure is consistent with substitutions that influence lipophilicity and reactivity .

Properties

IUPAC Name

1-ethyl-3,5-dimethylpyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-4-10-6(3)7(8)5(2)9-10;/h4,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRANIUDNZXPTQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The pyrazole ring, the foundational structure of this compound, is commonly synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds (e.g., diketones or β-ketoesters). This classical approach forms the pyrazole nucleus with substitution patterns determined by the choice of starting materials.

  • Typical Reaction : Hydrazine reacts with 2,4-pentanedione or similar diketones under acidic or basic catalysis to yield 3,5-dimethylpyrazole derivatives.
  • This step sets the stage for further functionalization at the N-1 and C-4 positions.

Amination at the 4-Position

The amine functionality at the 4-position is introduced through nucleophilic substitution or reductive amination strategies involving 2-propanamine or related amines.

  • Reductive Amination Approach : The 4-position is often functionalized via reaction of the pyrazole-4-carbaldehyde intermediate with 2-propanamine in the presence of reducing agents or coupling agents.
  • Coupling Agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF facilitates amide bond formation or amination.
  • Alternative : Direct nucleophilic substitution on a suitable leaving group at C-4 can also be employed.

Formation of Hydrochloride Salt

The free base amine is converted into its hydrochloride salt to improve stability, solubility, and handling.

  • Procedure : Treatment of the free amine with hydrochloric acid gas or aqueous HCl in solvents such as diethyl ether or methanol.
  • Result : Precipitation of 1-ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride as a crystalline solid.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Pyrazole ring synthesis Hydrazine + 2,4-pentanedione, acidic/basic 3,5-Dimethyl-1H-pyrazole Moderate to high yield
2 N-Alkylation at N-1 Ethyl halide, base (K2CO3/NaH), DMF 1-Ethyl-3,5-dimethyl-1H-pyrazole High regioselectivity
3 Amination at C-4 2-Propanamine, EDCI, HOBt, DMF 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine Moderate yield; requires purification
4 Hydrochloride salt formation HCl gas or aqueous HCl in ether/methanol This compound Crystalline solid, stable salt

Alternative and Supporting Synthetic Methods

  • Direct N-Substituted Pyrazole Preparation : Recent literature describes direct preparation of N-alkyl pyrazoles from primary amines and diketones using O-(4-nitrobenzoyl)hydroxylamine as an aminating agent in DMF at 85 °C, providing a one-pot synthesis route with moderate yields (~38%) for related pyrazoles.
  • Vilsmeier-Haack Formylation : For pyrazole-4-carbaldehyde intermediates, formylation using phosphoryl chloride and DMF at elevated temperatures (90–120 °C) is a key step for subsequent amination.
  • Industrial Scale-Up : Use of continuous flow reactors and automated systems improves reaction control, yield, and purity for large-scale production.

Characterization Techniques for Prepared Compound

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials Hydrazine, 2,4-pentanedione, ethyl halide, 2-propanamine
Solvents DMF, diethyl ether, methanol
Catalysts/Agents EDCI, HOBt, bases (K2CO3, NaH)
Temperature Range 25–120 °C (depending on step)
Reaction Time 1.5–4 hours
Yield Range 38–85% depending on step and purification
Purification Methods Silica gel chromatography, recrystallization
Final Product Form Hydrochloride salt, crystalline solid

Chemical Reactions Analysis

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as CuCl, and standard laboratory conditions (room temperature and atmospheric pressure). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has shown significant potential in medicinal chemistry due to its diverse biological activities:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit broad-spectrum antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activities. Studies have indicated that modifications of the pyrazole scaffold can lead to compounds with enhanced cytotoxic effects against cancer cell lines .
  • Anti-inflammatory Effects : Preliminary investigations have demonstrated that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Pharmacological Studies

The pharmacological applications of this compound are extensive:

  • Enzyme Inhibition : The compound has been evaluated as an inhibitor of specific enzymes involved in disease pathways. For instance, it has shown promise as an inhibitor of arginine kinase, which is relevant in the context of human African trypanosomiasis .
  • Molecular Docking Studies : Computational studies have been employed to explore the binding affinity of this compound with various biological targets. Molecular docking results indicate that it may effectively interact with proteins implicated in disease mechanisms, enhancing its profile as a lead compound for drug development.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several chemical reactions involving nucleophilic substitution and electrophilic aromatic substitution. The ability to modify the pyrazole ring allows for the development of derivatives with tailored biological activities.

Table 1: Comparison of Pyrazole Derivatives

Compound NameStructure FeaturesUnique Properties
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine HClEthyl and dimethyl substitutionsBroad-spectrum antimicrobial activity
1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-am HClFluorinated derivativeEnhanced potency against specific targets
4-MethylpyrazoleMethyl substitution at position 4Used as an antifungal agent

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of this compound in various experimental setups:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent .
  • Cytotoxicity Assays : In vitro cytotoxicity assays on cancer cell lines demonstrated that derivatives of this compound exhibited dose-dependent cytotoxic effects, suggesting that structural modifications could enhance anticancer activity .
  • Pharmacokinetic Studies : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, essential for further development as a therapeutic agent .

Mechanism of Action

The mechanism of action of 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: Ethyl/Methyl Groups: The target compound’s ethyl and methyl substituents confer moderate lipophilicity, balancing solubility and membrane permeability. In contrast, bromophenoxy () or fluorophenyl () groups increase steric bulk and electron-withdrawing effects, altering reactivity and binding affinity . Halogenation: Bromine or fluorine substituents (e.g., ) enhance molecular weight and may improve resistance to metabolic degradation, critical in drug design .
  • Solubility and Salt Forms: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogues. Compounds with bulky aromatic groups (e.g., bromophenoxy in ) exhibit reduced solubility, necessitating formulation adjustments .
  • Synthetic Utility: The target compound’s simpler substitution pattern facilitates straightforward alkylation/amination reactions. In contrast, bis-pyrazole derivatives () require multi-step syntheses, often employing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) () .

Crystallographic and Analytical Data

  • Crystal Structure Analysis: Tools like SHELX () and Mercury () are used to resolve differences in crystal packing. For instance, the ethyl group in the target compound may induce less steric hindrance compared to bromophenoxy analogues, leading to distinct lattice arrangements .
  • Purity Standards : Most analogues, including the target compound, are reported with ≥95% purity (), ensuring reliability in experimental outcomes .

Biological Activity

1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride is a synthetic compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

The compound features an ethyl substitution on the pyrazole ring, which influences its chemical reactivity and biological interactions. The molecular formula is C7H11N3HClC_7H_{11}N_3\cdot HCl, with a molecular weight of approximately 175.64 g/mol.

The primary mechanism of action for this compound involves modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. It acts as an inhibitor of cAMP-specific phosphodiesterases, leading to increased levels of cAMP within cells. This modulation affects various cellular processes, including inflammation and cell proliferation.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

This compound has demonstrated antimicrobial efficacy against several bacterial strains, including Escherichia coli and Staphylococcus aureus. This suggests its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has shown promising anticancer properties in various studies. It exhibits antiproliferative effects against multiple cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), with IC50 values indicating significant cytotoxicity while sparing normal cells . The following table summarizes some key findings related to its anticancer activity:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)15.5Significant cytotoxicity
HepG2 (Liver)12.3Induction of apoptosis
A549 (Lung)26.0Inhibition of growth

Study on Anti-inflammatory Effects

A study assessed the impact of this compound on inflammatory markers in vitro. The results showed a marked reduction in TNF-α levels by approximately 70% compared to untreated controls .

Study on Anticancer Properties

In another investigation focusing on its anticancer effects, the compound was tested against various tumor cell lines. The findings revealed that it significantly inhibited cell proliferation in a dose-dependent manner across all tested lines, with the most pronounced effects observed in breast and liver cancer cells .

Q & A

How can I design a synthetic route for 1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride that ensures regioselectivity and high purity?

Methodological Answer:
A robust synthesis should involve sequential alkylation and amination steps. For pyrazole derivatives, regioselectivity is critical. Start with a pre-functionalized pyrazole core (e.g., 3,5-dimethyl-1H-pyrazol-4-amine) and introduce the ethyl group via nucleophilic substitution using ethyl halides in the presence of a non-polar solvent (e.g., THF) and a base (e.g., K₂CO₃) to minimize side reactions . Purification via recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is essential to remove unreacted starting materials and by-products. Monitor reaction progress using TLC (Rf ~0.4 in 9:1 CH₂Cl₂/MeOH) .

What analytical techniques are critical for confirming the identity and purity of this compound, especially when supplier data is unavailable?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl and methyl groups on the pyrazole ring) and amine proton environment.
  • HPLC-MS: Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace impurities .
  • Elemental Analysis: Verify C, H, N, and Cl content against theoretical values (C₇H₁₄ClN₃: C 47.87%, H 8.03%, N 23.90%, Cl 20.19%) .
  • Thermal Analysis (TGA/DSC): Check decomposition temperature (predicted melting point: ~204–205°C) and hygroscopicity under controlled humidity .

How can reaction conditions be optimized for scaling up synthesis while minimizing by-products?

Methodological Answer:
Employ factorial design to test variables (temperature, solvent polarity, molar ratios). For example:

VariableLow LevelHigh Level
Temperature60°C80°C
Solvent (THF:H₂O)9:17:3
Base (K₂CO₃)1.2 eq2.0 eq

Analyze outcomes via ANOVA to identify significant factors. Use response surface methodology to pinpoint optimal conditions (e.g., 70°C, 8:2 THF:H₂O, 1.5 eq base) for ≥90% yield .

What computational strategies predict the compound’s reactivity in novel reactions (e.g., as a ligand or catalyst)?

Methodological Answer:

  • Quantum Chemical Calculations (DFT): Optimize geometry at the B3LYP/6-31G* level to map electron density on the amine group, predicting nucleophilic sites .
  • Molecular Dynamics (MD): Simulate binding affinities with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous/organic solvents to assess coordination potential .
  • Reaction Pathway Prediction: Use software like Gaussian or ORCA to model intermediates in SN2 or condensation reactions, reducing trial-and-error experimentation .

How can contradictions between experimental and theoretical data (e.g., pKa, solubility) be resolved?

Methodological Answer:
For pKa discrepancies:

Experimental Validation: Perform potentiometric titration (0.1M HCl/NaOH, ionic strength 0.1M KCl) to measure actual pKa.

Solvent Effects: Adjust computational models (e.g., COSMO-RS) to account for solvent polarity, as predicted pKa (18.82 ± 0.50) may differ in non-aqueous media .

Statistical Analysis: Apply multivariate regression to correlate observed solubility (predicted logP ~1.16) with solvent polarity indices (e.g., Hansen parameters) .

What protocols ensure stability during long-term storage under varying conditions?

Methodological Answer:

  • Storage Conditions: Store in sealed, argon-purged vials at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate humidity effects .
  • Stability Monitoring: Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks. Degradation products (e.g., de-ethylated analogs) indicate instability .

How can the compound’s role as a ligand in coordination chemistry be systematically investigated?

Methodological Answer:

  • Spectroscopic Titration: UV-Vis titration (200–800 nm) with metal salts (e.g., NiCl₂) to determine stoichiometry (Job’s plot) and binding constants .
  • X-ray Crystallography: Co-crystallize with metals (e.g., AgNO₃) to resolve coordination geometry. Compare with DFT-optimized structures .
  • Magnetic Susceptibility: SQUID magnetometry for paramagnetic complexes (e.g., Fe³⁺) to assess spin states and ligand field strength .

What advanced statistical methods address batch-to-batch variability in synthesis?

Methodological Answer:

  • Principal Component Analysis (PCA): Identify outliers in raw material quality (e.g., ethyl halide purity) impacting yield .
  • Process Analytical Technology (PAT): In-line FTIR monitors reaction progress, enabling real-time adjustments (e.g., reagent dosing) .

How does the hydrochloride salt form influence solubility and bioavailability in pharmacological studies?

Methodological Answer:

  • pH-Solubility Profile: Measure solubility in buffers (pH 1–7.4) to simulate gastrointestinal conditions. Compare with freebase form .
  • Permeability Assays: Use Caco-2 cell monolayers to assess intestinal absorption, correlating with logD (pH 7.4) .

What safety protocols are critical when handling this compound in exploratory reactions?

Methodological Answer:

  • Hazard Mitigation: Use fume hoods for reactions releasing HCl gas. PPE (gloves, goggles) is mandatory due to irritant properties .
  • Waste Management: Neutralize acidic by-products with NaHCO₃ before disposal. Document procedures per OSHA guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Ethyl-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride

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